1-(4-Butoxyphenyl)butan-1-ol

Catalog No.
S8253395
CAS No.
M.F
C14H22O2
M. Wt
222.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Butoxyphenyl)butan-1-ol

Product Name

1-(4-Butoxyphenyl)butan-1-ol

IUPAC Name

1-(4-butoxyphenyl)butan-1-ol

Molecular Formula

C14H22O2

Molecular Weight

222.32 g/mol

InChI

InChI=1S/C14H22O2/c1-3-5-11-16-13-9-7-12(8-10-13)14(15)6-4-2/h7-10,14-15H,3-6,11H2,1-2H3

InChI Key

KVZFXAKQZJTNAO-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)C(CCC)O

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(CCC)O

1-(4-Butoxyphenyl)butan-1-ol is an organic compound characterized by a butan-1-ol backbone substituted with a butoxy group on one end and a phenyl group at the para position. Its molecular formula is C12H18OC_{12}H_{18}O, and it features a hydroxyl group which contributes to its solubility and reactivity in various chemical environments. The compound is of interest due to its potential applications in pharmaceuticals and materials science.

Typical of alcohols and aromatic compounds:

  • Esterification: Reacting with carboxylic acids can yield esters, which are often used in flavoring and fragrance industries.
  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes, depending on the reaction conditions.
  • Substitution Reactions: The aromatic ring may undergo electrophilic substitution, allowing for the introduction of various functional groups.

Research into the biological activity of 1-(4-butoxyphenyl)butan-1-ol is limited, but its structural similarity to other phenolic compounds suggests potential bioactivity. Compounds with similar structures have been found to exhibit antimicrobial, anti-inflammatory, and analgesic properties. The presence of the butoxy group may enhance lipophilicity, potentially influencing its interaction with biological membranes and targets.

Several methods exist for synthesizing 1-(4-butoxyphenyl)butan-1-ol:

  • Alkylation of Phenol: A common approach involves the alkylation of para-substituted phenols with butanol using strong bases such as sodium hydride or potassium carbonate.
  • Grignard Reaction: A Grignard reagent derived from 4-butoxybenzaldehyde could react with formaldehyde to form the desired alcohol.
  • Reduction of Ketones: Starting from a ketone intermediate, reduction using lithium aluminum hydride or sodium borohydride can yield the corresponding alcohol.

1-(4-Butoxyphenyl)butan-1-ol has potential applications in:

  • Pharmaceuticals: As a precursor or intermediate in the synthesis of biologically active compounds.
  • Cosmetics: Due to its solubility and stability, it may be used in formulations for skin care products.
  • Fragrance Industry: Its aromatic properties make it suitable for use in perfumes and scented products.

Several compounds share structural features with 1-(4-butoxyphenyl)butan-1-ol. Here are some similar compounds along with their unique characteristics:

Compound NameStructure/DescriptionUnique Features
1-(4-Methoxyphenyl)butan-1-olContains a methoxy group instead of butoxyEnhanced solubility and potential for different biological activity
4-Butoxyphenylacetic acidAcidic counterpart of the butanol derivativeExhibits different reactivity due to carboxylic acid functionality
1-(4-Hydroxyphenyl)butan-1-oneContains a ketone instead of an alcoholDifferent reactivity patterns due to carbonyl functionality

The uniqueness of 1-(4-butoxyphenyl)butan-1-ol lies in its specific combination of a butoxy substituent on the aromatic ring and a hydroxyl functional group, which may influence both its physical properties and biological activities compared to these similar compounds.

XLogP3

3.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

222.161979940 g/mol

Monoisotopic Mass

222.161979940 g/mol

Heavy Atom Count

16

Dates

Last modified: 01-05-2024

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